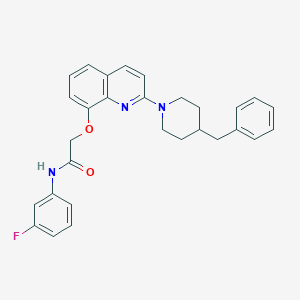

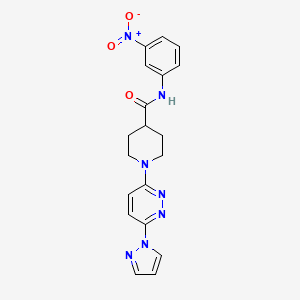

2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(3-fluorophenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(3-fluorophenyl)acetamide is a chemical compound that has been extensively researched for its potential use in the treatment of various diseases. This compound is also known as BQCA and belongs to the class of quinoline derivatives. BQCA has shown promising results in preclinical studies and is currently being investigated for its therapeutic potential in several diseases.

Applications De Recherche Scientifique

Chemical and Structural Properties

Spatial Orientation in Anion Coordination

Amide derivatives like N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide exhibit unique spatial orientations, impacting anion coordination. They form channel-like structures through weak interactions, indicating potential applications in molecular engineering and design (Kalita & Baruah, 2010).

Synthesis and Luminescent Properties

Aryl amide type ligands like N-(phenyl)-2-(quinolin-8-yloxy)acetamide have been synthesized, displaying luminescent properties when forming lanthanide complexes. This suggests potential in developing new materials for optoelectronic applications (Wu et al., 2006).

Chemosensor Development

Compounds like 2-(N-(2-hydroxyethyl)-N-((pyridin-2-yl)methyl)amino)-N-(quinolin-8-yl)acetamide show potential as chemosensors for monitoring Zn2+ concentrations in biological and aqueous samples, highlighting applications in environmental monitoring and biomedical research (Park et al., 2015).

Crystal Structure Studies

The study of crystal structures of amide-containing isoquinoline derivatives provides insights into their chemical interactions and potential applications in crystal engineering and pharmaceutical formulation (Karmakar et al., 2007).

Interaction with Amino and Carboxylic Acids

Quinoline derivatives with amide bonds show varying interactions with amino acids and carboxylic acids, suggesting possible uses in the development of new receptors or sensors (Kalita et al., 2011).

Synthesis and Antimicrobial Activity

Antimicrobial Studies

Novel derivatives like those synthesized from 8-hydroxyquinoline exhibit antimicrobial activities, indicating potential for developing new antimicrobial agents (Yurttaş et al., 2020).

Synthesis of Novel Compounds

The synthesis of new compounds like α-(acyloxy)-α-(quinolin-4-yl)acetamides through three-component reactions demonstrates the potential for creating new pharmaceuticals and research chemicals (Taran et al., 2014).

Applications in Disease Research and Treatment

Anti-Tuberculosis Activity

Quinoline derivatives like 2-(quinolin-4-yloxy)acetamides have shown activity against Mycobacterium tuberculosis, including drug-resistant strains, highlighting their potential in tuberculosis treatment (Pissinate et al., 2016).

Anti-Breast Cancer Activity

Quinoline derivatives exhibit activity against breast cancer cell lines, suggesting their potential use in cancer therapy (Ghorab & Alsaid, 2015).

Sensor Development and Analytical Applications

Fluorescent Sensor for Metal Ions

Compounds like N-(quinolin-8-yl)-2-(quinolin-8-yloxy)acetamide are effective as fluorescent sensors for detecting metal ions like Cd2+ and Zn2+, useful in environmental and biological analysis (Zhou et al., 2012).

Ratiometric Fluorescence Sensor for Zn2+

The novel sensor 2-(2-(2-hydroxybenzoyl)hydrazinyl)-N-(quinolin-8-yl)acetamide shows high selectivity and sensitivity for Zn2+, indicating its potential in analytical chemistry and biomedical diagnostics (Gu et al., 2014).

Propriétés

IUPAC Name |

2-[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy-N-(3-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28FN3O2/c30-24-9-5-10-25(19-24)31-28(34)20-35-26-11-4-8-23-12-13-27(32-29(23)26)33-16-14-22(15-17-33)18-21-6-2-1-3-7-21/h1-13,19,22H,14-18,20H2,(H,31,34) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJDKIKJFMUERCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C3=NC4=C(C=CC=C4OCC(=O)NC5=CC(=CC=C5)F)C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28FN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(3-fluorophenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2380333.png)

![4-hydroxy-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2380334.png)

![1-(3-methoxypropyl)-N,N-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2380337.png)

![3-[(2-methylbenzyl)sulfonyl]-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole](/img/structure/B2380342.png)

![methyl 7-(2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2380344.png)

![1-Methyl-3-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]pyrazin-2-one](/img/structure/B2380346.png)

![(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one](/img/no-structure.png)

![N-(5-benzyl-1,3-thiazol-2-yl)-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2380351.png)

![4,4-Difluoro-6-azabicyclo[3.2.2]nonan-7-one](/img/structure/B2380356.png)